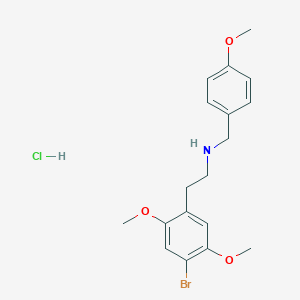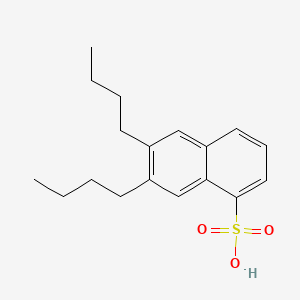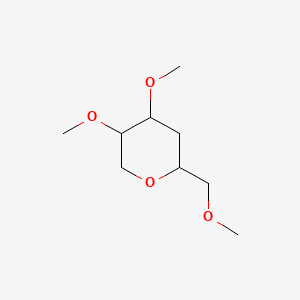
(E)-2-十六碳烯醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-Hexadecenal Alkyne is an organic compound that features both an aldehyde group and an alkyne group. The presence of these functional groups makes it a versatile compound in organic synthesis and various chemical reactions. The compound is characterized by a long carbon chain with a double bond in the (E)-configuration, which means the substituents on either side of the double bond are on opposite sides.
科学研究应用
(E)-2-Hexadecenal Alkyne has several scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential applications in drug development due to its reactive functional groups.
Material Science: Utilized in the development of novel materials with unique properties.
Biological Studies: Investigated for its biological activity and potential use in biochemical assays.
作用机制
The mechanism of action of (E)-2-Hexadecenal Alkyne involves its reactive functional groups:
安全和危害
未来方向
The synthesis of sequence-defined oligomers and polymers is an important contemporary research topic due to the potential for creating materials with function tailored directly into the primary structure . The attention has led to the burgeoning field of sequence-defined macromolecules (SDMs) with chemists searching for protocols, motifs and architectures that diverge from the well-studied biomacromolecule classes .
生化分析
Biochemical Properties
(E)-2-Hexadecenal Alkyne, as an alkyne-containing compound, can interact with various enzymes, proteins, and other biomolecules. For instance, it can be involved in the biosynthesis of alkyne-containing natural products . The exact nature of these interactions and the specific enzymes or proteins it interacts with would require further experimental investigation.
Cellular Effects
The cellular effects of (E)-2-Hexadecenal Alkyne can be diverse, depending on the specific cell type and cellular processes involved. For instance, alkyne-containing compounds have been shown to cause drastic changes in the glycerolipid contents of cyanobacteria, including a decrease in the membrane carotenoid content . This suggests that (E)-2-Hexadecenal Alkyne could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of (E)-2-Hexadecenal Alkyne involves its interactions with biomolecules at the molecular level. For example, in the biosynthesis of alkyne-containing natural products, it could potentially interact with biosynthetic enzymes and pathways for alkyne formation . It may also be involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
(E)-2-Hexadecenal Alkyne could potentially be involved in various metabolic pathways. For instance, it could be involved in the biosynthesis of alkyne-containing natural products It could also interact with various enzymes or cofactors involved in these pathways
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Hexadecenal Alkyne typically involves the following steps:
Formation of the Alkyne Group: The alkyne group can be introduced through the dehydrohalogenation of vicinal dihalides or geminal dihalides using strong bases such as sodium amide in liquid ammonia.
Introduction of the Aldehyde Group: The aldehyde group can be introduced through the oxidation of primary alcohols using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In industrial settings, the production of (E)-2-Hexadecenal Alkyne may involve more efficient and scalable methods, such as:
Catalytic Processes: Utilizing metal catalysts to facilitate the formation of the alkyne and aldehyde groups.
Continuous Flow Reactors: Employing continuous flow reactors to optimize reaction conditions and improve yield.
化学反应分析
Types of Reactions
(E)-2-Hexadecenal Alkyne undergoes various types of chemical reactions, including:
Addition Reactions: The alkyne group can participate in addition reactions with hydrogen halides (HX) and halogens (X₂) to form dihalides.
Oxidation Reactions: The aldehyde group can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃).
Reduction Reactions: The alkyne group can be reduced to alkenes or alkanes using hydrogen gas (H₂) in the presence of metal catalysts such as palladium on carbon (Pd/C) or Lindlar catalyst.
Common Reagents and Conditions
Hydrogenation: H₂ with Pd/C or Lindlar catalyst.
Oxidation: KMnO₄ or O₃.
Addition: HX or X₂.
Major Products Formed
Dihalides: From addition reactions with HX or X₂.
Carboxylic Acids: From oxidation of the aldehyde group.
Alkenes/Alkanes: From reduction of the alkyne group.
相似化合物的比较
Similar Compounds
1-Hexyne: An alkyne with a similar carbon chain length but lacks the aldehyde group.
Hexadecanal: An aldehyde with a similar carbon chain length but lacks the alkyne group.
2-Hexadecenal: An aldehyde with a similar structure but lacks the alkyne group.
Uniqueness
(E)-2-Hexadecenal Alkyne is unique due to the presence of both an alkyne and an aldehyde group, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound in synthetic chemistry.
属性
IUPAC Name |
(E)-hexadec-2-en-15-ynal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h1,14-16H,3-13H2/b15-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJVPCWLLYHNGE-CCEZHUSRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCCCC=CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCCCCCCCCCC/C=C/C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

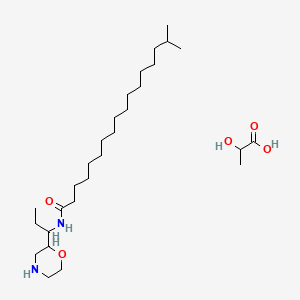
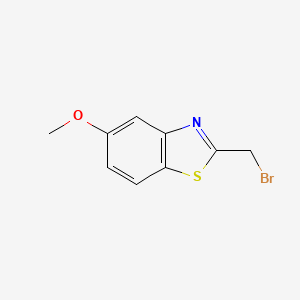
![Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)]](/img/no-structure.png)

![(2S)-2-Methylbutyl 4-[(1S)-1-hydroxyethyl]benzoate](/img/structure/B593652.png)
![9-Oxa-4-thiabicyclo[6.1.0]nonane](/img/structure/B593653.png)
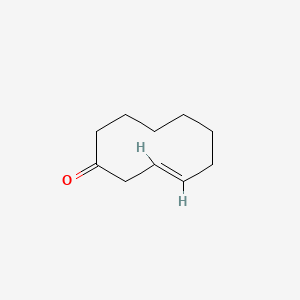
![[1-(5-Hydroxypentyl)indazol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B593655.png)

![1-(2,2-Diphenylethyl)-3-[3-[5-[3-(2,2-diphenylethylcarbamothioylamino)propylamino]pentylamino]propyl]thiourea](/img/structure/B593657.png)
